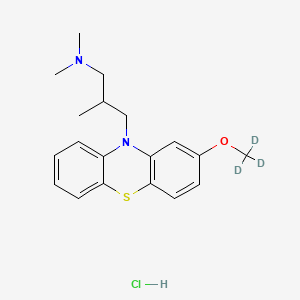

Thioridazine-d3 Hydrochloride

Vue d'ensemble

Description

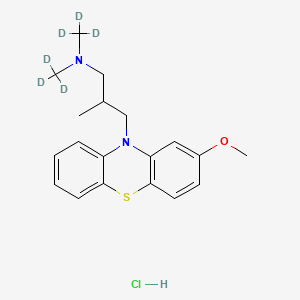

Thioridazine-d3 Hydrochloride is the deuterium labeled Thioridazine . Thioridazine is a phenothiazine antipsychotic used to treat schizophrenia and generalized anxiety disorder . It is usually given after other treatments have failed .

Synthesis Analysis

Thioridazine-d3 Hydrochloride is intended for use as an internal standard for the quantification of thioridazine . The cls gene encoding a cardiolipin synthase important for synthesis of the membrane lipid cardiolipin was found to be mutated in thioridazine resistant strains .Molecular Structure Analysis

The molecular formula of Thioridazine-d3 Hydrochloride is C21H24D3ClN2S2 . It binds to dopamine D2, histamine H1, M3 muscarinic, and α1- and α2-adrenergic receptors .Chemical Reactions Analysis

Thioridazine-d3 Hydrochloride exhibits potent anti-psychotic and anti-anxiety activities . It is also a potent inhibitor of PI3K-Akt-mTOR signaling pathways with anti-angiogenic effect .Physical And Chemical Properties Analysis

The molecular weight of Thioridazine-d3 Hydrochloride is 407.04 . It is a piperidine phenothiazine which blocks postsynaptic mesolimbic dopaminergic receptors in the brain .Applications De Recherche Scientifique

Thioridazine-d3 Hydrochloride: Scientific Research Applications

Cancer Research Antitumor Activity: Thioridazine has been identified as a compound that can suppress glioblastoma multiforme (GBM) tumorigenesis and induce autophagy in vivo. It upregulates AMPK activity and increases LC3-II in U87MG sphere cells, suggesting a potential application in cancer treatment through autophagy modulation .

Neuroscience Dopamine Receptor Interaction: As an antipsychotic, thioridazine primarily blocks DA-2 receptors in the mesolimbic pathway, which could be relevant in research into treatments for schizophrenia and other conditions involving dopamine dysregulation .

Pharmacology Drug Repurposing: The repurposing of antipsychotics like thioridazine for cancer treatment is an area of interest. Its ability to interact with dopamine receptors and potential effects on multidrug-resistant cancer cell lines make it a candidate for further study in pharmacological research .

Biochemistry Enzyme Inhibition: Thioridazine is both a substrate and an inhibitor of the hepatic enzyme CYP450 2D6. Research into its effects on this enzyme could provide insights into drug metabolism and interactions .

Molecular Biology Autophagy Induction: The ability of thioridazine to induce autophagy by upregulating LC3-II could be significant in molecular biology studies focused on understanding cellular degradation processes .

Chemotherapy Multidrug Resistance: Studies have utilized thioridazine in vitro for its potential to overcome ABCG2-mediated multidrug resistance in non-small lung cancer and colon cancer cell lines, which could have implications for improving chemotherapy efficacy .

Mécanisme D'action

Target of Action

Thioridazine-d3 Hydrochloride primarily targets the postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . These receptors play a crucial role in regulating mood and behavior .

Mode of Action

Thioridazine-d3 Hydrochloride interacts with its targets by blocking the dopaminergic D1 and D2 receptors . It also blocks the alpha-adrenergic effect and depresses the release of hypothalamic and hypophyseal hormones . This interaction is believed to depress the reticular activating system, thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Biochemical Pathways

Thioridazine-d3 Hydrochloride affects several biochemical pathways. It has been found to induce endoplasmic reticulum (ER) stress in cancer cells by activating the eIF2α/ATF4/CHOP axis . It also facilitates the accumulation of secretory autophagosomes, leading to immunogenic cell death . Furthermore, it has been reported to suppress tumor growth activity by targeting the PI3K/Akt/mTOR/p70S6K signaling pathway .

Pharmacokinetics

The pharmacokinetics of Thioridazine-d3 Hydrochloride involve its absorption, distribution, metabolism, and excretion (ADME). The bioavailability of Thioridazine-d3 Hydrochloride is incomplete . It undergoes hepatic metabolism, primarily through sulphoxidation . The elimination half-life of Thioridazine-d3 Hydrochloride is approximately 21-24 hours , and it is excreted in the feces .

Result of Action

The molecular and cellular effects of Thioridazine-d3 Hydrochloride’s action include the induction of apoptosis in cancer cells . It also leads to the down-regulation of cyclin D1, cyclin A, and CDK4, and the induction of p21 and p27, a cyclin-dependent kinase inhibitor .

Action Environment

The action, efficacy, and stability of Thioridazine-d3 Hydrochloride can be influenced by various environmental factors. For instance, it has been associated with Torsades de pointes type arrhythmias and sudden death, indicating that cardiac conditions can significantly impact its action . Furthermore, it has been withdrawn worldwide due to its association with cardiac arrhythmias .

Safety and Hazards

Propriétés

IUPAC Name |

2-methylsulfanyl-10-[2-[1-(trideuteriomethyl)piperidin-2-yl]ethyl]phenothiazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2S2.ClH/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)25-21-11-10-17(24-2)15-19(21)23;/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3;1H/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZFNXWQNBYZDAQ-NIIDSAIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)SC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)SC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662208 | |

| Record name | 10-{2-[1-(~2~H_3_)Methylpiperidin-2-yl]ethyl}-2-(methylsulfanyl)-10H-phenothiazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thioridazine-d3 Hydrochloride | |

CAS RN |

1189928-36-6 | |

| Record name | 10-{2-[1-(~2~H_3_)Methylpiperidin-2-yl]ethyl}-2-(methylsulfanyl)-10H-phenothiazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

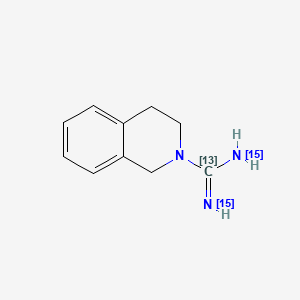

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2h-Fluoreno[2,3-d]thiazole](/img/structure/B563170.png)